Tetralin-2,5-diol

Vue d'ensemble

Description

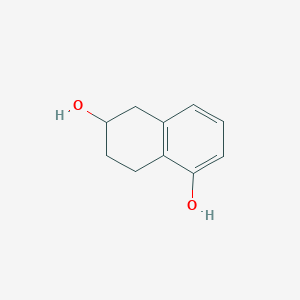

Tetralin-2,5-diol is a derivative of Tetralin (1,2,3,4-tetrahydronaphthalene), a recalcitrant compound that consists of an aromatic and an alicyclic ring . It is found in crude oils, produced industrially from naphthalene or anthracene, and widely used as an organic solvent .

Synthesis Analysis

In a study, six synthetic analogs of EGCG sharing a common tetralindiol dibenzoate core were synthesized and fully characterized by ¹H NMR, ¹³C NMR, HRMS and IR spectroscopies, and X-ray crystallography .Molecular Structure Analysis

Structural analysis revealed that the molecular shapes of these dibenzoate esters of tetralindiol are significantly different from that of previously reported dimandelate esters or monobenzoate esters, as the acid moieties extend far from the bicyclic system without folding back over the tetralin fragment .Chemical Reactions Analysis

Modeling analysis reveals the key reaction pathways in tetralin decomposition and PAHs formation . The H-atom abstraction reactions by H, O, and OH are found to control the consumption of tetralin in the lean flame, while those by H play the dominant role in the rich flame .Physical And Chemical Properties Analysis

Tetralin is a colorless liquid with a density of 0.970 g/cm³ . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Applications De Recherche Scientifique

Neuropharmacology and Behavioral Studies

Tetralin derivatives, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have been extensively studied for their effects on serotonin (5-HT) neurotransmission in the brain. Research has shown that these compounds can impact various behaviors and physiological responses in animals, including sexual behavior, memory processes, anxiety-like behavior, and responses to stress (Ahlenius et al., 1981), (Carli et al., 1993), (Invernizzi et al., 1991).

Age-Related Neurological Studies

Investigations into the effects of tetralin derivatives on age-related changes in the brain have been conducted. For instance, studies involving Ginkgo biloba extract have shown its potential in reversing age-related decreases in cerebral 5-HT1A receptors, as indicated by research using tetralin derivatives (Huguet et al., 1994).

Antioxidant Research

Tetralin-2,5-diol has been studied for its antioxidant properties. Research evaluating the antioxidant activities of various compounds has revealed significant activities in preventing the autoxidation of tetralin, suggesting potential applications in chemical processes or material preservation (Nishiyama et al., 1993).

Psychopharmacology and Antidepressant Potential

Studies have explored the effects of tetralin derivatives on depressive symptoms and related neurological functions. This includes research on the role of serotonin1A (5-HT1A) receptor agonists, such as 8-OH-DPAT, in reducing immobility in rats, a behavior associated with depressive states, by acting on specific brain regions (Cervo et al., 1988).

Neurochemistry and Binding Studies

The binding properties of tetralin derivatives to specific receptors in the brain, like the 5-HT1A receptors, have been examined in both normal and pathological conditions, such as in Alzheimer's disease. This research provides insights into the molecular interactions of these compounds and their potential therapeutic applications (Middlemiss et al., 1986).

Safety And Hazards

Orientations Futures

The ability of microorganisms to degrade a variety of environmental pollutants and to use them as growth substrates is a powerful tool to clean up hazardous contaminants that are causing irreversible damage to the biosphere . Tetralin is a perfect model compound for specific hydroxylation since different sites of initial oxidative attack can be envisaged . Moreover, different oxygenated derivatives of tetralin are of interest to pharmaceutical industries as precursors for the production of hormone-analogs, sedatives, and tranquilizers .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,11-12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPCSMSHLXZWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498625 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

CAS RN |

35697-11-1 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35697-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-1,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)